2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one involves several steps. One common method includes the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and a phenyl isothiocyanate to yield the final product. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds include:
- 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
- 2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
- 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
Compared to these compounds, 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13-10-15(8-9-18(13)25-2)17(23)12-26-20-21-16(11-19(24)22-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVWQUBOQPBMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.